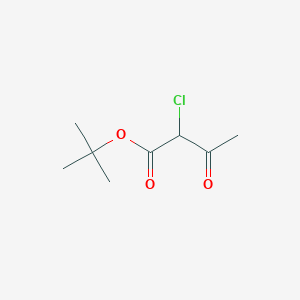

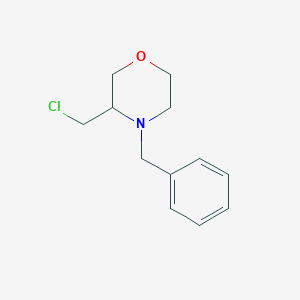

4-Benzyl-3-(chloromethyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

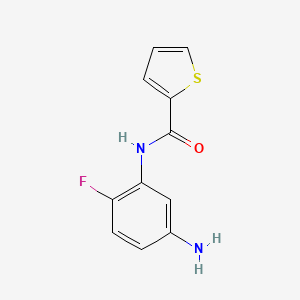

The compound 4-Benzyl-3-(chloromethyl)morpholine is a versatile molecule that serves as a precursor in various chemical syntheses. It is particularly notable for its role in the formation of morpholine derivatives, which have applications in medicinal chemistry and as biological agents.

Synthesis Analysis

The synthesis of morpholine derivatives can involve the reaction of 4-benzyl-3-chloromethylmorpholine with different nucleophiles. For instance, the reaction with phenoxide anions not only yields 4-benzyl-3-phenoxymethyl morpholines but also leads to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes due to a ring expansion reaction. This reaction is facilitated by neighboring group participation, resulting in an ambident aziridinium cation intermediate .

Molecular Structure Analysis

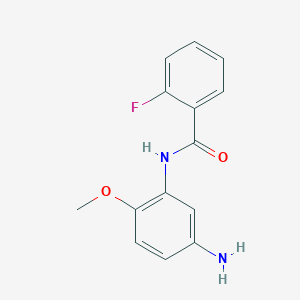

The molecular structure of morpholine derivatives can be quite complex. For example, the crystal structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, has been determined to crystallize in the monoclinic space group. The dihedral angles between the different rings in the molecule have been measured using X-ray analysis, indicating the spatial arrangement of the morpholine moiety in relation to other substituents .

Chemical Reactions Analysis

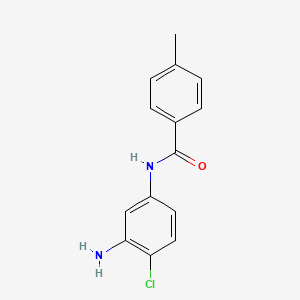

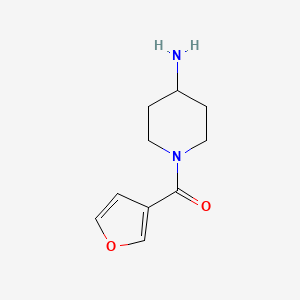

Morpholine derivatives can undergo various chemical reactions. In one study, a morpholine derivative was synthesized by reacting a triazolone compound with morpholine and formaldehyde . In another case, a morpholine-containing indazole derivative was synthesized through a condensation reaction involving an isocyanate and a morpholine-substituted indazole, which was prepared from a difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the crystal structure of a Mannich base derivative of morpholine, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, reveals that the morpholine ring adopts a chair conformation, and the molecular structure is stabilized by weak hydrogen bonding and π interactions . Additionally, benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown to possess significant vasodilatory properties, with a quantitative structure-activity relationship study revealing correlations between their physicochemical parameters and biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Ring Expansion Reactions

A significant application of 4-Benzyl-3-(chloromethyl)morpholine in scientific research involves its use in synthesis and ring expansion reactions. Brown, Foubister, and Wright (1987) explored the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions, which not only yielded 4-benzyl-3-phenoxymethyl morpholines but also led to substantial amounts of 4-benzyl-6-phenoxy-1,4-oxazepanes through a ring expansion reaction. This process was attributed to the formation of an ambident aziridinium cation intermediate, showcasing the compound's utility in creating complex molecular structures (Brown, Foubister, & Wright, 1987).

Synthesis of Ionic Liquids

Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids with various anions. These ionic liquids, characterized by their physicochemical properties, cytotoxicity, and biodegradability, represent another avenue of research where 4-Benzyl-3-(chloromethyl)morpholine plays a foundational role. The study's findings contribute to the understanding of ionic liquids' potential applications in green chemistry and biodegradable materials (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Pharmaceutical Research

Synthesis of Antidepressants

Donskaya, Antonkina, Glukhan, and Smirnov (2004) reported the synthesis of 4-Chloro-N-(3-morpholinopropyl)benzamide, an original domestic antidepressant, through the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine. This synthesis route highlights the compound's relevance in developing pharmaceuticals, particularly in creating antidepressants with specific inhibitory properties (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).

Material Science and Organic Chemistry

Crystal Structure Studies

Kang, Kim, Kwon, and Kim (2015) conducted a study on the crystal structure of dimethomorph, a morpholine fungicide, which involves 4-Benzyl-3-(chloromethyl)morpholine derivatives. The analysis of the crystal structure provides insights into the molecular configuration and interaction, which is crucial for understanding the compound's behavior in various applications (Kang, Kim, Kwon, & Kim, 2015).

Safety and Hazards

The safety information for 4-Benzyl-3-(chloromethyl)morpholine indicates that it may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-benzyl-3-(chloromethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRCVCNYPADFER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549027 |

Source

|

| Record name | 4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110167-16-3 |

Source

|

| Record name | 4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-3-chloromethyl-morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)

amine](/img/structure/B1340345.png)

![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)

![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)

![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)